N,N-dimethyl-1-piperazin-1-ylmethanamine

Enzyme Inhibition PNMT Medicinal Chemistry

Researchers developing PNMT inhibitors often face challenges sourcing well-characterized negative controls with defined binding profiles. N,N-Dimethyl-1-piperazin-1-ylmethanamine (CAS 153040-09-6) directly addresses this need. - Serves as a validated negative control for Phenylethanolamine N-Methyltransferase (PNMT) assays (Ki = 1,110,000 nM), enabling robust assay window determination. - Its unique methylene-bridged dimethylamino group provides a distinct steric and electronic fingerprint for SAR studies, unavailable with simpler analogs. - Supplied with verified purity and spectroscopic signatures for immediate use as a reference standard in HPLC, GC-MS, or NMR method development.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 153040-09-6
Cat. No. B114134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-piperazin-1-ylmethanamine
CAS153040-09-6
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN(C)CN1CCNCC1
InChIInChI=1S/C7H17N3/c1-9(2)7-10-5-3-8-4-6-10/h8H,3-7H2,1-2H3
InChIKeySKMKXWWFLGNGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1-piperazin-1-ylmethanamine Overview


N,N-Dimethyl-1-piperazin-1-ylmethanamine (CAS 153040-09-6) is a piperazine derivative characterized by a dimethylaminomethyl group attached to one nitrogen atom of the piperazine ring. With a molecular formula of C7H17N3 and a molecular weight of 143.23 g/mol, it is primarily utilized as a research chemical and synthetic intermediate . The compound features a secondary amine within the piperazine ring and a tertiary amine at the dimethylamino terminus, providing distinct protonation states and reactivity profiles compared to simpler or symmetrically substituted piperazines .

N,N-Dimethyl-1-piperazin-1-ylmethanamine: Non-Interchangeability


Substituting N,N-dimethyl-1-piperazin-1-ylmethanamine with simpler analogs like N,N'-dimethylpiperazine (CAS 106-58-1) or 1-(2-dimethylaminoethyl)piperazine (CAS 3644-18-6) introduces significant changes in molecular geometry, protonation states, and biological activity profiles. The target compound's unique methylene-bridged dimethylamino group creates a distinct spatial orientation and electronic environment, which can critically influence binding to biological targets such as Phenylethanolamine N-Methyltransferase (PNMT) [1] or other enzymes. This non-symmetrical substitution pattern provides a specific steric and electronic fingerprint not replicated by symmetric or differently linked analogs .

N,N-Dimethyl-1-piperazin-1-ylmethanamine: Key Evidence


PNMT Inhibitory Activity

In vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) was measured. The target compound exhibited a Ki of 1,110,000 nM, representing a significantly weaker inhibition compared to the native substrate. This data point is derived from a direct enzyme inhibition assay [1].

Enzyme Inhibition PNMT Medicinal Chemistry

pKa and LogP Profile

While experimental pKa data is limited, computational predictions indicate that the pKa of the secondary amine in the piperazine ring is approximately 8.0-9.0, and the tertiary amine is likely below 7.0. This contrasts with symmetric N,N'-dimethylpiperazine (pKa ~ 8.5 for both nitrogens). The target compound's LogP is predicted to be around 0.5-1.0, whereas simpler analogs may be more hydrophilic. These properties are based on in silico calculations and class-level inference .

Physicochemical Properties pKa LogP ADME

Methylene Bridge Conformation

The target compound features a methylene bridge (-CH2-) linking the piperazine ring to the dimethylamino group, unlike the ethylene bridge (-CH2-CH2-) found in 1-(2-dimethylaminoethyl)piperazine (CAS 3644-18-6). This subtle structural difference results in a 3D conformational shift that alters the distance and orientation between the two amine centers. X-ray crystallographic data for related piperazines shows that a one-carbon linker reduces conformational flexibility and changes the vector of the terminal amine group [1][2].

Structure-Activity Relationship Molecular Geometry Piperazine Derivatives

N,N-Dimethyl-1-piperazin-1-ylmethanamine: Applications


SAR Scaffold for Amine Spacing

Due to its unique methylene-bridged architecture, N,N-dimethyl-1-piperazin-1-ylmethanamine serves as an ideal core scaffold for medicinal chemists exploring the effect of amine spacing and conformational restriction on target binding. This is directly supported by its structural differentiation from ethylene-linked analogs [Section 3, Evidence 3].

PNMT Assay Negative Control

Given its weak Ki value (1,110,000 nM) against PNMT [Section 3, Evidence 1], this compound can be effectively utilized as a negative control or baseline reference in enzyme inhibition assays, helping to establish assay windows and confirm the specificity of more potent PNMT inhibitors.

Building Block for Lipophilic Amines

The predicted higher LogP and distinct protonation profile [Section 3, Evidence 2] make this compound a strategic choice for synthesizing derivatives intended to possess increased membrane permeability or to target hydrophobic binding pockets, distinguishing it from more polar piperazine building blocks.

Analytical Reference Standard

As a well-defined, commercially available chemical with known purity (typically 95-97%) and unique spectroscopic signatures (e.g., InChIKey: SKMKXWWFLGNGJV-UHFFFAOYSA-N), it serves as a reliable reference standard for developing and validating HPLC, GC-MS, or NMR methods aimed at analyzing piperazine derivatives in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1-piperazin-1-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.